molecular formula C25H26FNO B14145479 4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol CAS No. 487001-08-1

4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol

Cat. No.: B14145479
CAS No.: 487001-08-1
M. Wt: 375.5 g/mol
InChI Key: NTQGEZJOMVFLMK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and two phenyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an amine, followed by reduction and functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to neurotransmitter receptors, altering signal transduction, and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperidine: Similar structure but lacks the additional phenyl and methyl groups.

    1,3-Dimethyl-2,6-diphenylpiperidine: Similar structure but lacks the fluorophenyl group.

    4-Phenylpiperidine: A simpler analog with only one phenyl group.

Uniqueness

4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol is unique due to the combination of its fluorophenyl, dimethyl, and diphenyl groups, which confer specific chemical properties and potential biological activities that are not observed in its simpler analogs .

Properties

CAS No.

487001-08-1

Molecular Formula

C25H26FNO

Molecular Weight

375.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol

InChI

InChI=1S/C25H26FNO/c1-18-24(20-11-7-4-8-12-20)27(2)23(19-9-5-3-6-10-19)17-25(18,28)21-13-15-22(26)16-14-21/h3-16,18,23-24,28H,17H2,1-2H3

InChI Key

NTQGEZJOMVFLMK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(CC1(C2=CC=C(C=C2)F)O)C3=CC=CC=C3)C)C4=CC=CC=C4

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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